![molecular formula C14H10N4O3S B2430821 4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 441289-28-7](/img/structure/B2430821.png)

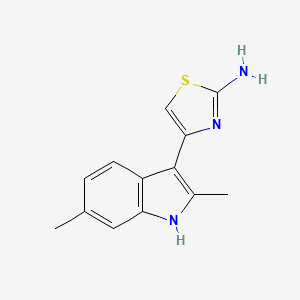

4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

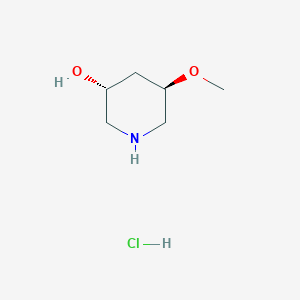

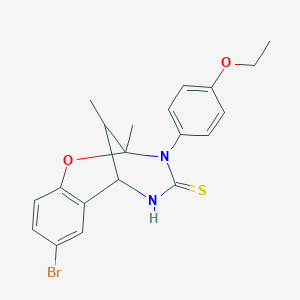

The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” is a chemical compound with the molecular formula C14H10N4O3S . It is also known as “2-[(4-Nitrobenzyl)thio]-5-(pyridin-4-yl)-1,3,4-oxadiazole” and "4-[5-(4-Nitro-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine" .

Molecular Structure Analysis

The molecular structure of “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” consists of a pyridine ring attached to an oxadiazole ring via a carbon atom. The oxadiazole ring is further substituted with a nitrobenzyl sulfanyl group .科学的研究の応用

Synthesis and Biological Evaluation

4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine and its derivatives have been explored in various studies focusing on their synthesis and biological evaluation. Fathima et al. (2021) synthesized a series of novel compounds with the 1,3,4-oxadiazole moiety and assessed them for antimicrobial, antioxidant, and antitubercular activities. The compounds displayed a wide range of activities, and certain compounds (6c, 6d, and 6e) exhibited potent antitubercular results due to their excellent docking scores with antitubercular receptor H37Rv (Fathima et al., 2021).

Antimicrobial and Antitubercular Activity

Another study by Das et al. (2022) synthesized novel 5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivatives and evaluated them for antibacterial and antitubercular activity. Some compounds demonstrated promising antitubercular activity, which was supported by molecular docking analysis (Das et al., 2022).

Structural Applications in Coordination Chemistry

Gao et al. (2012) explored the structural aspects of 1,3,4-oxadiazole derivatives in coordination chemistry. They described a compound where the Ni(II) atom is octahedrally coordinated, forming infinite double-stranded chains, demonstrating the compound's potential in forming complex molecular structures (Gao et al., 2012).

Anticancer Applications

Redda et al. (2007) synthesized and evaluated the anti-cancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the potential of these compounds in cancer research. They observed moderate cytotoxicity in their evaluations, suggesting the relevance of these compounds in anticancer studies (Redda & Gangapuram, 2007).

作用機序

Target of Action

The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” contains a nitrobenzyl group, which is often involved in prodrug strategies where the nitro group is reduced in the body to release the active drug . The specific target would depend on the active drug released upon reduction.

Mode of Action

The nitro group in the nitrobenzyl moiety could potentially undergo enzymatic reduction in the body, leading to the release of the active drug . The exact mode of action would depend on the nature of this active drug.

Pharmacokinetics

The ADME properties of the compound would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. The nitro group in the nitrobenzyl moiety, for instance, could be metabolically reduced .

Action Environment

Environmental factors such as pH and the presence of specific enzymes could influence the compound’s action, efficacy, and stability. For instance, the reduction of the nitro group in the nitrobenzyl moiety might require specific reducing enzymes .

特性

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-18(20)12-3-1-10(2-4-12)9-22-14-17-16-13(21-14)11-5-7-15-8-6-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQNIANBMFBFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)

![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)

![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)

![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)